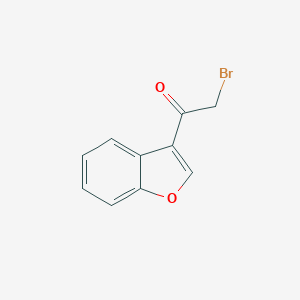

1-(Benzofuran-3-yl)-2-bromoethanone

Descripción

Significance of Benzofuran (B130515) Scaffold in Medicinal Chemistry and Drug Discovery

The benzofuran moiety, consisting of a furan (B31954) ring fused to a benzene (B151609) ring, is a fundamental structural unit in a vast number of natural products and synthetic compounds. nih.govbohrium.com Its prevalence in biologically active molecules has made it a "privileged scaffold" in drug discovery, attracting significant attention from medicinal chemists. rsc.org Benzofuran derivatives exhibit a remarkable breadth of pharmacological activities. nih.govtaylorandfrancis.comrsc.org

Research has demonstrated that these compounds can possess potent antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, and antitumor properties. nih.govbohrium.comrsc.org The unique structure of the benzofuran nucleus serves as a versatile template for designing new therapeutic agents. rsc.orgku.ac.ae For instance, certain derivatives have been investigated for their potential in treating skin diseases like psoriasis and cancer, while others have shown promise as inhibitors of enzymes crucial in disease pathways, such as farnesyltransferase and tubulin polymerization. rsc.orgtaylorandfrancis.com The biological and medicinal importance of this scaffold is underscored by its presence in many clinically approved drugs. uq.edu.aunih.gov The ongoing exploration of benzofuran derivatives continues to yield compounds with potential applications against a wide array of diseases, including cancer, microbial infections, and inflammatory disorders. nih.govku.ac.aenih.gov

Table 1: Selected Biological Activities of Benzofuran Derivatives

| Biological Activity | Description | Key Findings & References |

|---|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. | Development of new antibiotics is crucial due to rising resistance. Benzofuran derivatives have been synthesized as potent antibacterial and antifungal agents. nih.govbohrium.comrsc.org |

| Anticancer | Exhibit antiproliferative activity against various cancer cell lines. | Benzofuran-based compounds can inhibit tumor growth through mechanisms like inhibiting tubulin polymerization or acting on estrogen receptors. nih.govtaylorandfrancis.comku.ac.ae |

| Anti-inflammatory | Show potential in reducing inflammation. | Certain benzofuran derivatives have been evaluated for their anti-inflammatory effects. nih.govnih.gov |

| Antiviral | Activity against certain viruses has been reported. | Benzofuran compounds have been identified with potential anti-HIV and anti-hepatitis C virus activity. taylorandfrancis.comrsc.orgrsc.org |

| Antioxidant | Capable of scavenging free radicals. | The benzofuran structure contributes to the antioxidant potential of some derivatives. taylorandfrancis.comrsc.org |

Role of α-Haloketones as Synthetic Intermediates in Organic Synthesis

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. nih.govwikipedia.org This specific arrangement results in a molecule with two adjacent electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon. mdpi.com This dual reactivity makes α-haloketones exceptionally versatile and valuable building blocks in organic synthesis. mdpi.comresearchgate.net

Their primary role is as synthetic intermediates for the construction of more complex molecular architectures, particularly heterocyclic compounds. nih.govmdpi.com For example, they are key precursors in well-known reactions such as the Hantzsch thiazole (B1198619) synthesis, where they react with thioamides to form thiazole rings. wikipedia.org Similarly, they are used in the synthesis of pyrroles and other N, S, and O-heterocycles. nih.govwikipedia.org The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov This inherent reactivity allows for a wide range of chemical transformations, including substitution reactions, where the halogen is displaced by a nucleophile, and rearrangements like the Favorskii rearrangement. wikipedia.orgjove.com Consequently, these compounds are indispensable tools for synthetic chemists aiming to build complex organic molecules from simpler, readily available starting materials. mdpi.comdntb.gov.ua

Table 2: Key Synthetic Applications of α-Haloketones

| Reaction Type | Description | Resulting Products |

|---|---|---|

| Heterocycle Synthesis | Reaction with various nucleophiles (containing N, S, or O) to form rings. | Thiazoles, Pyrroles, Furans, Oxazoles. nih.govwikipedia.org |

| Nucleophilic Substitution (SN2) | The halogen atom is displaced by a wide range of nucleophiles. | α-Substituted ketones. nih.govjove.com |

| Favorskii Rearrangement | Treatment with a base leads to a rearranged carboxylic acid derivative. | Carboxylic acids, Esters. wikipedia.org |

| Perkow Reaction | Reaction with phosphites to form enol phosphates. | Vinyl phosphates. wikipedia.org |

Overview of 1-(Benzofuran-3-yl)-2-bromoethanone within the Chemical Landscape

This compound is a specific chemical compound that embodies the characteristics of both a benzofuran derivative and an α-haloketone. Its structure consists of a benzofuran ring system where an α-bromoethanone group (-COCH₂Br) is attached at the 3-position of the furan ring. This molecule serves primarily as a specialized chemical intermediate in organic synthesis.

As an α-haloketone, it possesses the characteristic reactivity that allows it to be a precursor for the synthesis of more complex molecules. The bromine atom provides a reactive site for nucleophilic substitution, while the ketone carbonyl group can participate in various condensation and addition reactions. The benzofuran moiety imparts specific structural and electronic properties to the molecule, influencing its reactivity and serving as a foundational scaffold for building larger, potentially biologically active compounds. While research on the 2-yl isomer, 1-(Benzofuran-2-yl)-2-bromoethanone, has shown its utility in preparing various heterocyclic systems with antimicrobial properties, the 3-yl isomer represents another key building block for creating diverse chemical libraries. nih.govchemicalbook.com

Table 3: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 187657-92-7 | chemicalbook.commatrix-fine-chemicals.com |

| Molecular Formula | C₁₀H₇BrO₂ | chemicalbook.commatrix-fine-chemicals.com |

| Molecular Weight | 239.07 g/mol | chemicalbook.com |

| Appearance | Crystalline powder (Yellow to light brown) | chemicalbook.com |

| Melting Point | 136 °C | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-benzofuran-3-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFTONHSRLBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380202 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187657-92-7 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone

The principal strategy for synthesizing this compound involves the α-halogenation of 1-(Benzofuran-3-yl)ethanone. This reaction is a classic transformation in organic chemistry, but its application to the benzofuran (B130515) system requires careful consideration of reaction conditions to ensure regioselectivity and prevent unwanted side reactions.

The most common method for the α-halogenation of ketones is conducted under acidic conditions. libretexts.org This approach leverages the acid-catalyzed formation of an enol intermediate, which is the key nucleophilic species in the reaction.

The acid-catalyzed bromination of 1-(Benzofuran-3-yl)ethanone proceeds through a well-established multi-step mechanism. libretexts.orgmasterorganicchemistry.com The reaction is not with the ketone itself, but with its tautomer, the enol, which is present in small amounts at equilibrium. utexas.eduutexas.edu

The mechanism unfolds as follows:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. libretexts.orgmasterorganicchemistry.com

Electrophilic Attack : The enol form, possessing an electron-rich double bond, acts as a nucleophile. utexas.edulibretexts.org It attacks an electrophilic bromine molecule (Br₂), leading to the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl intermediate. masterorganicchemistry.comutexas.edu

Deprotonation : The final step involves the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final product, this compound. libretexts.orgmasterorganicchemistry.com

The success and selectivity of the bromination are highly dependent on the chosen reaction conditions. Factors such as the solvent, temperature, and the nature of the acid catalyst and brominating agent play a crucial role.

Catalyst and Brominating Agent : Various acids, including hydrobromic acid (HBr) and acetic acid (AcOH), can catalyze the reaction. masterorganicchemistry.com Besides elemental bromine (Br₂), N-bromosuccinimide (NBS) is often used as an alternative source of electrophilic bromine, sometimes in the presence of a radical initiator, although the acid-catalyzed pathway proceeds via an ionic mechanism. masterorganicchemistry.commdpi.com

Solvent : The choice of solvent is critical. While non-polar solvents like carbon tetrachloride (CCl₄) or methylene (B1212753) chloride are often used, polar protic solvents can lead to different outcomes. mdpi.comprepchem.com For instance, in the bromination of related benzofuran derivatives, changing the solvent from CCl₄ to ethanol (B145695) or acetic acid resulted in unexpected substitution patterns, highlighting the solvent's ability to influence the reaction pathway. nih.gov

Temperature : Temperature can affect the regioselectivity of enol formation, especially in ketones with multiple, non-equivalent α-protons. Generally, lower temperatures favor the formation of the kinetic enolate (formed by removing the most accessible proton), whereas higher temperatures favor the more stable, thermodynamic enolate. libretexts.org

The table below summarizes reaction conditions used for the α-bromination of various benzofuran ketones, illustrating the range of parameters employed.

| Precursor | Brominating Agent | Catalyst/Solvent | Conditions | Product | Ref |

| Benzofuran-2-yl methyl ketone | Bromine | Methylene chloride | 5-15°C, 2 hours | 1-(Benzofuran-2-yl)-2-bromoethanone | prepchem.com |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives | NBS | CCl₄ / Benzoyl peroxide | Reflux, 24-48 hours | 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethanone derivatives | mdpi.com |

| 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid | Bromine | Acetic acid | Not specified | 2-Bromo-5-hydroxy-2-methyl-benzofuran-3-carboxylic acid | nih.gov |

Alternative Synthetic Pathways

While direct bromination is the most straightforward route to the title compound, the synthesis of its precursors, particularly the benzofuran nucleus, offers a rich field of study.

The synthesis of the isomeric compound, 1-(Benzofuran-2-yl)-2-bromoethanone, is well-documented and serves as a key intermediate for various heterocyclic compounds. researchgate.net A typical synthesis involves dissolving benzofuran-2-yl methyl ketone in methylene chloride and adding a solution of bromine at a controlled temperature of 5–10°C. prepchem.com The reaction mixture is stirred for a couple of hours before being worked up to yield the crude product. prepchem.com

The synthesis of the required 1-(benzofuran-2-yl)ethanone precursors can be achieved through methods like the reaction between an o-hydroxyacetophenone and chloroacetone. mdpi.com While these methods directly yield the 2-substituted isomer, they underscore the general applicability of α-halogenation to acetylbenzofurans. The synthesis of the 3-substituted isomer required for the title compound necessitates synthetic routes that specifically favor substitution at the 3-position of the benzofuran ring.

The construction of the benzofuran scaffold is a critical step in obtaining the necessary precursor, 1-(Benzofuran-3-yl)ethanone. Modern organic synthesis provides a plethora of both metal-catalyzed and metal-free methods to achieve this. rsc.orgnih.gov

Metal-Catalyzed Processes: Transition metals like palladium, copper, gold, rhodium, and nickel are extensively used to catalyze the formation of the benzofuran ring. nih.govacs.org These methods offer high efficiency and functional group tolerance. nih.govrsc.org Common strategies include intramolecular cyclization of ortho-substituted phenol (B47542) derivatives. acs.orgmanchester.ac.uk For example, Sonogashira coupling between iodophenols and terminal alkynes, catalyzed by both palladium and copper, can lead to benzofuran derivatives upon cyclization. nih.govacs.org Other powerful techniques include ruthenium-catalyzed cycloisomerization of specific alcohols and palladium-catalyzed C-H bond functionalizations. organic-chemistry.org One-pot processes using non-precious metals, such as iron(III)-catalyzed halogenation followed by copper(I)-catalyzed intramolecular O-arylation, have also been developed to synthesize benzofurans from 1-arylketones. acs.org

Metal-Free Processes: In an effort to develop more sustainable and cost-effective synthetic routes, several metal-free methods for benzofuran synthesis have emerged. nih.gov These reactions often rely on different activation modes. For instance, hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org Brønsted acids, such as triflic acid or polyphosphoric acid, are also used to catalyze the cyclization of appropriate precursors. nih.govwuxiapptec.com A unique metal-free approach involves the reaction of benzothiophene (B83047) S-oxides with phenols, which proceeds through an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement to yield C3-arylated benzofurans. acs.orgmanchester.ac.ukacs.org

The table below provides a snapshot of the diverse catalytic methods available for benzofuran synthesis.

| Catalyst System | Reaction Type | Precursors | Key Feature | Ref |

| Palladium/Copper | Sonogashira Coupling / Cyclization | Iodophenols, Terminal Alkynes | Bimetallic system for C-C and C-O bond formation. | nih.govacs.org |

| Rhodium | [3+2] Annulation | 2-Alkenylphenols, N-Phenoxyacetamides | Access to 2,3-dihydrobenzofurans. | rsc.org |

| Iron/Copper | Halogenation / O-Arylation | 1-Arylketones | One-pot synthesis using earth-abundant metals. | acs.org |

| PhI(OAc)₂ (Iodine(III)) | Oxidative Cyclization | 2-Hydroxystilbenes | Metal-free cyclization mediated by hypervalent iodine. | organic-chemistry.org |

| Brønsted Acid | Cyclization | Substituted Quinone Imine Ketals, Dicarbonyls | Acid-catalyzed ring formation. | nih.gov |

| None (Thermal) | Smiles Rearrangement | 2-Fluorobenzonitriles, Alcohols | Transition-metal-free one-pot synthesis. | nih.gov |

Unconventional Methodologies for Substituted Benzofurans

While traditional methods for benzofuran synthesis often rely on the cyclization of pre-functionalized phenols, recent advancements have focused on more direct and efficient routes, including transition-metal-free pathways.

One notable unconventional approach involves the synthesis of C3-arylated benzofurans from benzothiophenes and phenols. manchester.ac.ukacs.org This method utilizes the unique reactivity of sulfoxides in a sequence that includes an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement. manchester.ac.ukacs.org A key aspect of this strategy is the deconstruction of the benzothiophene molecule to assemble the desired benzofuran structure. manchester.ac.uk The process begins with the oxidation of a benzothiophene to its corresponding S-oxide. This is followed by capture by a phenol, leading to an aryloxysulfonium salt intermediate which then undergoes the rearrangement and cyclization to form the benzofuran ring. manchester.ac.uk

Other innovative, metal-free approaches have also been developed. For instance, 3-phosphinoylbenzofurans can be synthesized through a phospha-Michael addition/cyclization of H-phosphine oxides with in situ generated o-quinone methides. nih.gov Additionally, BF₃·Et₂O has been used to catalyze the cyclization and substitution of 1-(2-hydroxyphenyl) propargyl alcohol derivatives. nih.gov Catalyst-free syntheses have also been reported, such as the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceed through the formation of isomers followed by nucleophilic addition and subsequent cyclization. acs.org

The following table summarizes some unconventional methodologies for the synthesis of substituted benzofurans, which can be adapted for the synthesis of the precursor to this compound.

| Methodology | Key Reagents/Catalysts | Description | Reference |

| From Benzothiophenes and Phenols | Sulfoxide activation, no transition metal | Involves an interrupted Pummerer reaction and acs.orgacs.org sigmatropic rearrangement. | manchester.ac.ukacs.org |

| Phospha-Michael Addition | H-phosphine oxides, o-quinone methides | Metal-free synthesis of 3-phosphinoylbenzofurans. | nih.gov |

| Lewis Acid Catalysis | BF₃·Et₂O | Cyclization of 1-(2-hydroxyphenyl) propargyl alcohol derivatives. | nih.gov |

| Catalyst-Free Synthesis | Hydroxyl-substituted aryl alkynes, sulfur ylides | Reaction proceeds via isomer formation and nucleophilic addition. | acs.org |

Selectivity and Regioselectivity in α-Bromination of Ketones

The direct conversion of 1-(benzofuran-3-yl)ethanone to this compound is achieved through α-bromination. The success of this reaction hinges on controlling the selectivity of the halogenation.

Factors Influencing Site Selectivity in Unsymmetrical Ketones

The α-halogenation of unsymmetrical ketones can lead to different products depending on the reaction conditions. The regioselectivity is primarily governed by whether the reaction proceeds under acidic or basic conditions, which determines the formation of either an enol or an enolate intermediate, respectively. wikipedia.orgstackexchange.com

Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the enol is the rate-determining step, and the reaction is under thermodynamic control. stackexchange.com This favors the formation of the more substituted, and thus more stable, enol, leading to halogenation at the more substituted α-carbon. wikipedia.orgstackexchange.com

Conversely, under basic conditions, an enolate is formed in a rapid equilibrium. The rate-determining step is the removal of an α-proton by the base, which is a kinetically controlled process. stackexchange.com Steric hindrance plays a significant role, and the proton on the less substituted α-carbon is more readily removed. stackexchange.com This results in the halogen attacking the less substituted position.

For aralkyl ketones, such as 1-(benzofuran-3-yl)ethanone, regioselective α-bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst like Montmorillonite K-10 clay. tandfonline.com

Control of Monohalogenation vs. Polyhalogenation

Controlling the extent of halogenation is crucial to prevent the formation of di- or poly-brominated byproducts.

In acidic solutions, the introduction of a halogen atom to the α-position decreases the basicity of the carbonyl oxygen. wikipedia.org This makes subsequent protonation less favorable, thereby slowing down further halogenation and favoring monohalogenation. wikipedia.org

In basic solutions, the opposite effect is observed. The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.org This facilitates the removal of a second proton, making successive halogenations more rapid and leading to polyhalogenated products. wikipedia.org This is the principle behind the haloform reaction in methyl ketones. wikipedia.org

To favor monobromination, several strategies can be employed:

Careful control of stoichiometry: Using a slight excess of the ketone relative to the brominating agent.

Reaction conditions: Performing the reaction at lower temperatures can help to control the reaction rate and improve selectivity. reddit.com

Choice of brominating agent: Mild brominating agents such as N-bromosuccinimide (NBS) are often preferred over molecular bromine. tandfonline.comorganic-chemistry.org Bromodimethylsulfonium bromide (BDMS) has also been shown to be an effective and regioselective reagent for α-monobromination of β-keto esters and 1,3-diketones. acs.org

The table below outlines the factors influencing the selectivity of α-bromination of ketones.

| Factor | Conditions Favoring Monohalogenation | Conditions Favoring Polyhalogenation | Reference |

| pH | Acidic conditions | Basic conditions | wikipedia.org |

| Stoichiometry | Excess ketone | Excess halogenating agent | libretexts.org |

| Temperature | Lower temperatures | Higher temperatures | reddit.com |

| Brominating Agent | Mild agents (e.g., NBS, BDMS) | Harsh agents (e.g., Br₂) | tandfonline.comorganic-chemistry.orgacs.org |

Purification and Isolation Techniques for this compound

After the synthesis of this compound, proper purification is essential to remove unreacted starting material, polybrominated species, and other impurities.

A common initial workup procedure involves quenching the reaction, followed by extraction and washing. mdpi.com The crude product, which is often a solid, can then be purified by recrystallization. google.com A mixture of petroleum ether and ethyl acetate (B1210297) is a common solvent system for the column chromatography of α-bromoaromatic ketones. google.com For instance, a patent describes the use of a petroleum ether:ethyl acetate mixture (in ratios of 10-16:1) as an eluent for silica (B1680970) gel column chromatography to purify such compounds. google.com

In some cases, where the starting material and the monobrominated product have very similar polarities, separation by column chromatography can be challenging. reddit.com If both the starting material and the product are crystalline, fractional crystallization may be an effective purification method. reddit.com

It is worth noting that some synthetic methods are designed to simplify purification. For example, the use of polymer-supported reagents can allow for the synthesis of α-bromo ketones without the need for chromatographic purification. rsc.org

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the α-Bromo Group

The α-bromo group in 1-(Benzofuran-3-yl)-2-bromoethanone is an excellent leaving group, facilitating reactions with various nucleophiles. This reactivity is the cornerstone of its application in synthetic organic chemistry, particularly for constructing more complex molecular architectures.

Nitrogen-based nucleophiles readily react with this compound to form a variety of nitrogen-containing heterocycles. These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activities.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for the formation of thiazole rings, and this compound is an ideal substrate for this reaction. The reaction typically involves the condensation of the α-bromo ketone with a thioamide, most commonly thiourea (B124793).

The reaction of 1-(1-benzofuran-2-yl)-2-bromoethanone with thiourea leads to the formation of 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. researchgate.net This resulting aminothiazole can be further modified. For instance, it can react with various aromatic aldehydes to produce Schiff bases, which can then be treated with thioacetic acid to yield thiazolidinone derivatives. researchgate.net Thiazole derivatives are a significant class of heterocyclic compounds known for a wide range of therapeutic effects, including antifungal, antibacterial, and anti-inflammatory activities. nih.gov

Similarly, the reaction of thiosemicarbazone derivatives with α-bromoketones like this compound is a straightforward method for synthesizing molecules containing more than one thiazole ring. nih.gov The versatility of the α-bromo ketone allows for its use in creating a variety of 2,4-disubstituted, 2,5-disubstituted, or 2,4,5-trisubstituted thiazoles. nih.gov

Table 1: Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 1-(1-Benzofuran-2-yl)-2-bromoethanone | Thiourea | 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine | researchgate.net |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-aminothiazole | Dithiazole derivative | nih.gov |

The synthesis of imidazole (B134444) derivatives from this compound can be achieved through its reaction with amidines. This reaction provides a direct route to 1,3-disubstituted imidazoles, which are important scaffolds in medicinal chemistry. Research has shown the synthesis of benzofuran-imidazolium compounds by reacting 2-acyl-benzofuran with imidazole and subsequently with a halide. google.com

For the synthesis of triazole derivatives, a common strategy involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. While this does not directly involve nucleophilic substitution at the α-bromo position, this compound can be a precursor to one of the components. For instance, a benzofuran (B130515) derivative can be modified to include an azide (B81097) or alkyne group, which then participates in the cycloaddition to form a 1,2,3-triazole ring. researchgate.netnih.gov Studies have reported the synthesis of benzofuran-1,2,3-triazole hybrids through multi-step reactions. researchgate.netresearchgate.net Some of these hybrid molecules have shown potential as tubulin polymerization inhibitors, a target for cancer therapy. nih.gov

Ring annulation, the process of building a new ring onto an existing one, is a powerful strategy in organic synthesis. This compound is a valuable building block in these reactions.

One notable application is in [4+3] annulation reactions. For example, benzofuran-derived azadienes can undergo a formal [4+3] cycloaddition with α-bromohydroxamates to create benzofuran-fused 1,4-diazepinones. rsc.org This method provides access to seven-membered dinitrogen-fused heterocycles, which are of interest as bioisosteres of 1,4-benzodiazepines, a class of psychoactive drugs. rsc.org

While less common in the literature compared to reactions with nitrogen and sulfur nucleophiles, this compound can react with oxygen-containing nucleophiles such as carboxylates, phenols, and alcohols. These reactions proceed via a standard SN2 mechanism, where the oxygen nucleophile displaces the bromide ion.

Reaction with a carboxylate salt would lead to the formation of an α-acyloxy ketone. Similarly, reaction with a phenoxide or alkoxide would yield an α-aryloxy or α-alkoxy ketone, respectively. These products can be valuable intermediates for further synthetic transformations.

The high reactivity of this compound with sulfur nucleophiles is well-documented, leading to a variety of sulfur-containing heterocyclic compounds.

A primary example is the reaction with thiourea, which, as discussed in section 3.1.1.1, leads to the formation of aminothiazoles. researchgate.netresearchgate.net This reaction underscores the dual nucleophilicity of thiourea, where the sulfur atom initially attacks the electrophilic carbon, followed by cyclization involving the nitrogen atom.

Other sulfur nucleophiles, such as thiols (mercaptans), also readily react with this compound. This reaction results in the formation of α-thio ketones (or α-sulfanyl ketones). For example, thiazole chalcones have been subjected to S-alkylation with benzofuran derivatives containing a 2-bromoacetyl group to produce novel compounds with potential antiproliferative, antioxidant, and antibacterial properties. nih.gov

Table 2: Reactions with Sulfur-Containing Nucleophiles

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 1-(1-Benzofuran-2-yl)-2-bromoethanone | Thiourea | Aminothiazole | researchgate.net |

| 3-(2-bromoacetyl)-2H-chromen-2-ones / benzofuran derivatives | Thiazole chalcones | S-alkylated thiazole derivatives | nih.gov |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Thiourea, Hydrazones)

Elimination Reactions

Elimination reactions are a prominent pathway for α-haloketones, typically proceeding through the removal of a hydrogen halide. ksu.edu.sa For this compound, this involves the abstraction of the acidic proton at the α-carbon and the expulsion of the bromide ion.

One of the most characteristic reactions of α-bromoketones is dehydrobromination to yield α,β-unsaturated carbonyl compounds. researchgate.net This transformation is achieved by treating this compound with a base. The reaction introduces a carbon-carbon double bond in conjugation with the carbonyl group, forming the corresponding enone, 1-(benzofuran-3-yl)eth-2-en-1-one. These conjugated systems are themselves valuable intermediates in organic synthesis, notably as Michael acceptors. nih.gov

The choice of base and reaction conditions can be critical for achieving high yields. A variety of bases have been successfully employed for this type of transformation in related systems. nih.govmdpi.com Non-nucleophilic organic bases are often preferred to minimize competing substitution reactions.

| Base | Typical Solvent | General Applicability |

|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dimethylformamide (DMF), Acetonitrile (MeCN) | Strong, non-nucleophilic base effective for promoting E2 elimination. nih.gov |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF | A milder inorganic base often used in cyclization/elimination sequences. mdpi.com |

| Triethylamine (Et₃N) | Acetone, Dichloromethane (DCM) | Commonly used organic base, particularly when the α-haloketone is generated in situ. researchgate.net |

The synthesis of α,β-unsaturated ketones from saturated ketones via their lithium enolates treated with sulfinimidoyl chlorides represents an alternative, one-pot strategy under mild conditions. organic-chemistry.org

The dehydrobromination of α-haloketones typically proceeds via an E2 (elimination, bimolecular) mechanism. ksu.edu.sa This mechanism has strict stereochemical requirements. For the reaction to occur, the abstracted α-proton and the leaving group (bromide) must be oriented in an anti-periplanar conformation. ksu.edu.salibretexts.org This alignment allows for the smooth, concerted formation of the new π-bond as the C-H and C-Br bonds break. libretexts.org

In acyclic systems like this compound, free rotation around the carbon-carbon single bond allows the molecule to readily adopt the necessary anti-periplanar geometry for elimination. E2 reactions are known to be stereoselective, often favoring the formation of the more thermodynamically stable product. ksu.edu.sa If substituents were present on the α-carbon, the reaction would preferentially yield the (E)-isomer to minimize steric strain. libretexts.org

Rearrangement Reactions

α-Haloketones are susceptible to base-induced skeletal rearrangements, the most notable of which is the Favorskii rearrangement. wikipedia.org This reaction transforms an α-haloketone into a carboxylic acid or its derivative (such as an ester or amide), accompanied by a contraction of the carbon skeleton if the starting material is cyclic. wikipedia.org

When this compound is treated with a base, such as a hydroxide (B78521) or alkoxide, it can undergo a Favorskii rearrangement. The proposed mechanism involves the formation of an enolate, which then cyclizes via intramolecular nucleophilic substitution to form a highly strained cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base (e.g., methoxide) on the cyclopropanone carbonyl carbon leads to the opening of the three-membered ring. This ring-opening occurs in a manner that yields the more stable carbanion, which is then protonated to give the final rearranged product. wikipedia.org For this specific substrate, the reaction would likely yield a derivative of benzofuran-2-ylacetic acid, reflecting the migration of the benzofuran ring. While other rearrangements on the benzofuran nucleus itself have been reported under different conditions, the Favorskii pathway is a direct consequence of the α-bromoketone functionality. nih.govmdpi.com

Other Characteristic Reactions of α-Bromoketones

Beyond elimination and rearrangement, the electrophilic nature of the α-carbon in this compound makes it a valuable precursor for various other transformations, particularly in the synthesis of heterocyclic compounds. nih.gov As potent alkylating agents, α-bromoketones react readily with a wide range of nucleophiles. researchgate.net

Key reactions include:

Hantzsch Thiazole Synthesis: Reaction with thioureas or thioamides is a classic method for constructing the thiazole ring. researchgate.net In this context, this compound would serve as the two-carbon component, reacting with a thiourea to form a 2-amino-4-(benzofuran-3-yl)thiazole derivative.

Feist-Benary Furan (B31954) Synthesis: While the substrate is already a benzofuran, the α-bromoketone moiety can react with the enolate of a β-dicarbonyl compound to construct a new, substituted furan ring.

Nucleophilic Substitution: The bromide is readily displaced by various nucleophiles (Sₙ2 reaction), including amines, thiols, and carboxylates, to introduce new functional groups at the α-position. These reactions provide access to α-amino ketones, α-thio ketones, and α-acyloxy ketones, respectively.

Synthesis of Benzofuran Derivatives: α-Haloketones are frequently used to alkylate phenols. mdpi.com The resulting α-phenoxy ketone can then undergo intramolecular cyclization to yield substituted benzofurans. This highlights the dual role such compounds can play as both products and reactants in benzofuran chemistry. mdpi.com

| Reactant/Nucleophile | Resulting Product Class | Significance |

|---|---|---|

| Thiourea/Thioamide | Thiazole | Formation of a five-membered aromatic heterocycle. researchgate.net |

| Phenols | α-Phenoxy ketone | Intermediate for further benzofuran synthesis. mdpi.com |

| Amines (Primary/Secondary) | α-Amino ketone | Introduction of a nitrogen-containing functional group. |

| Carboxylates | α-Acyloxy ketone | Formation of an ester linkage at the α-position. |

Structure Activity Relationship Sar Studies of Benzofuran α Bromoketones

Elucidating Structural Requirements for Biological Activity

The type and position of substituents on the benzofuran (B130515) ring significantly modulate the biological activity of these compounds. nih.gov Generally, the introduction of certain groups can enhance cytotoxic or antimicrobial properties, while others may diminish them. mdpi.commdpi.com

Halogenation: The addition of halogen atoms like chlorine, bromine, or fluorine to the benzofuran ring has been shown to increase anticancer activities. nih.gov The position of the halogen is a critical determinant of its effect. mdpi.comnih.gov For instance, in some series of benzofuran derivatives, halogen substitution at the para position of an N-phenyl ring attached to the benzofuran core results in maximum cytotoxic activity. nih.gov Compounds with two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 of a phenyl ring, have demonstrated excellent antibacterial activity. nih.gov

Methoxy (B1213986) Groups: The presence and location of methoxy groups on the benzene (B151609) portion of the benzofuran system are correlated with antiproliferative activity. mdpi.com For example, a methoxy group at the C-6 position can confer higher potency compared to a C-7 substitution. mdpi.com The absence of a methoxy substituent can lead to lower activity, highlighting its importance in enhancing biological effects in certain derivatives. mdpi.com

The following table summarizes the influence of various substituents on the benzofuran ring on the biological activity of its derivatives.

| Substituent | Position on Benzofuran Ring | Effect on Biological Activity | Reference |

| Halogens (Cl, Br, F) | Various | Generally increases anticancer activity. nih.gov | nih.gov |

| Bromo | C-5 (and C-4 of a phenyl substituent) | Excellent antibacterial activity. nih.gov | nih.gov |

| Methoxy | C-6 | Higher antiproliferative potency compared to C-7. mdpi.com | mdpi.com |

| Methoxy | C-5 | Significant enhancement of antiproliferative activity. mdpi.com | mdpi.com |

| Electron-withdrawing/donating groups | Aryl moiety | Can decrease activity. mdpi.com | mdpi.com |

The α-bromoacetyl group is a key pharmacophore in many biologically active benzofuran derivatives, often being crucial for their cytotoxic and antimicrobial effects. mdpi.comnih.gov

Research indicates that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit the highest cytotoxicity in certain studies. mdpi.com The presence of a halogen atom attached to an acetyl moiety appears to be a determinant of the activity of these derivatives. mdpi.com For instance, the absence of a bromoacetyl substituent in one compound eliminated its selectivity and decreased its cytotoxicity towards cancer cells when compared to a similar compound possessing this group. mdpi.com This suggests that the bromoacetyl group is not just a general contributor to toxicity but can also play a role in the selective action of the molecule. mdpi.com

Furthermore, amide derivatives of benzofurans that lack a halogen-containing alkyl substituent, such as a bromine atom, have been shown to lack cytotoxic properties against cancer cell lines. mdpi.com This underscores the critical role of the halogenated acetyl group in conferring the desired biological activity.

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, influencing everything from target binding to metabolic stability. nih.gov For chiral natural products, biological systems often exhibit a high degree of stereoselectivity, with one enantiomer being significantly more active than the other. nih.gov

In the context of related chiral compounds, such as 3-Br-acivicin isomers, stereochemistry leads to significant differences in antimalarial activity, with the natural isomers consistently being the most potent. nih.gov This stereoselectivity can be attributed to factors like differential uptake by cellular transport systems or a more favorable interaction with the biological target. nih.gov While specific studies on the stereochemical effects of 1-(Benzofuran-3-yl)-2-bromoethanone were not found, the principles observed in other chiral bioactive molecules suggest that if chiral centers are introduced into this scaffold, its biological efficacy would likely be dependent on its stereochemical configuration.

Comparative Analysis with Related Benzofuran Derivatives and Halogenated Ketones

The biological activity of this compound can be better understood by comparing it with other benzofuran derivatives and different classes of halogenated ketones.

In a comparative study of benzofuran derivatives, it was observed that the presence of a bromoacetyl substituent on the benzene ring was likely responsible for the cytotoxic activity of a particular compound. mdpi.com In contrast, the presence of a bromine atom directly substituted on the benzene or furan (B31954) ring did not appear to increase cytotoxic activity. mdpi.com This highlights the specific importance of the bromoacetyl group over simple halogenation of the aromatic core.

When comparing different positions of the bromoacetyl group, its placement is crucial for activity and selectivity. For example, a derivative with a bromoacetyl group at the six-position and a methyl group at the two-position of the benzofuran system exhibited cytotoxicity, while a compound with a bromomethyl substituent at the two-position and an acetyl group at the six-position had eliminated selectivity and decreased cytotoxicity. mdpi.com

Computational Approaches in SAR (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are invaluable tools for understanding the SAR of benzofuran derivatives. nih.govresearchgate.netnih.goveurjchem.com These approaches provide insights into how these molecules interact with their biological targets and help in the design of new, more potent compounds. researchgate.net

QSAR studies on benzofuran derivatives have been used to develop statistically significant models that can predict the biological activity of new compounds. nih.goveurjchem.com These models often use various molecular descriptors to correlate the chemical structure with biological activity. For instance, a QSAR model for benzofuran and indole (B1671886) derivatives as anticancer agents was developed with high robustness, stability, and predictive power. eurjchem.com

Molecular docking studies are employed to predict the binding mode and affinity of a ligand to its target protein. nih.govresearchgate.netnih.gov This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding characteristics. nih.govnih.gov

For benzofuran derivatives, docking studies have been used to investigate their interactions with various biological targets, including enzymes like PI3K, VEGFR-2, and tubulin. nih.govresearchgate.net These studies reveal the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov For example, a molecular docking study of a potent benzofuran derivative showed it shared a similar binding pattern with the natural substrate in the binding pocket of its target enzyme, Sortase A, through hydrogen bonding and other interactions with key residues like Cys184, Trp194, and Arg197. nih.gov Such detailed interaction maps are fundamental for the rational design of more effective inhibitors.

Predictive Modeling for Biological Activity

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, plays a crucial role in understanding the biological activities of novel compounds and in guiding the design of more potent and selective derivatives. nih.govnih.gov For benzofuran α-bromoketones, these computational approaches provide insights into the structural features that govern their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzofuran derivatives, QSAR models have been instrumental in identifying key molecular descriptors that influence their therapeutic effects, such as anticancer and antimicrobial activities.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, broader studies on benzofuran derivatives offer valuable insights. For instance, research on various substituted benzofurans has highlighted the importance of a halogen atom, such as bromine, in enhancing cytotoxic activity. nih.gov The position of the halogen on the benzofuran scaffold is a critical determinant of its biological effect. nih.gov

A hypothetical QSAR study on a series of benzofuran-3-yl α-bromoketones might involve the following descriptors:

| Descriptor Category | Specific Descriptors | Potential Influence on Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions with target sites. The electrophilic nature of the carbonyl carbon and the α-carbon bearing the bromine are key. |

| Steric | Molecular volume, Surface area, Molar refractivity | Dictates the fit of the molecule within a receptor's binding pocket. Substituents on the benzofuran ring would modulate these properties. |

| Hydrophobic | LogP (partition coefficient) | Governs the compound's ability to cross cell membranes and reach its intracellular target. |

| Topological | Connectivity indices, Shape indices | Describe the molecule's size, shape, and degree of branching, which can be correlated with its binding affinity. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode of a ligand to the active site of a protein, providing a rationale for its biological activity.

In the context of this compound and related α-bromoketones, molecular docking studies could be employed to predict their interaction with various biological targets, such as enzymes or receptors implicated in disease pathways. For example, benzofuran derivatives have been investigated as inhibitors of enzymes like p38α MAP kinase and for their potential to interact with DNA. nih.gov

A simulated docking study of this compound against a hypothetical protein target might reveal the following interactions:

Hydrogen Bonding: The carbonyl oxygen of the ethanone (B97240) moiety is a potential hydrogen bond acceptor, interacting with hydrogen bond donor residues (e.g., lysine, arginine, serine) in the active site.

Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction with a nucleophilic site on the protein, which can contribute significantly to binding affinity. nih.gov

π-π Stacking: The aromatic benzofuran ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzofuran ring system can form hydrophobic interactions with nonpolar residues in the binding pocket.

Predictive Research Findings

Research on structurally related benzofuran derivatives provides a basis for predicting the potential biological activities of this compound. Studies have shown that bromoalkyl and bromoacetyl derivatives of benzofurans can exhibit significant cytotoxicity against cancer cell lines. nih.gov For example, a compound with a bromine atom attached to a methyl group at the 3-position of the benzofuran ring demonstrated notable cytotoxic activity against leukemia cells. nih.gov This suggests that the α-bromoethanone moiety at the 3-position of the benzofuran ring in the target compound could be a key pharmacophore for anticancer activity.

Furthermore, studies on benzofuran-3-yl(phenyl)methanones have identified these scaffolds as inhibitors of SIRT1, a NAD+-dependent deacetylase, indicating that the substitution pattern at the 3-position is crucial for interaction with specific protein targets. nih.gov

The following table summarizes hypothetical predictive data for this compound based on findings from related compounds. It is important to note that this data is illustrative and requires experimental validation.

| Predicted Biological Activity | Potential Protein Target | Key Interacting Moieties | Predicted Affinity (Illustrative) |

| Anticancer | Kinases (e.g., p38α MAP kinase), Tubulin, SIRT1 | α-bromoethanone, Benzofuran ring | Moderate to High |

| Antimicrobial | Bacterial or Fungal Enzymes | α-bromoethanone | To be determined |

The predictive models suggest that this compound is a promising candidate for further investigation as a biologically active agent. The presence of the reactive α-bromoketone functionality, combined with the versatile benzofuran scaffold, provides a platform for the design of new therapeutic compounds. However, it is imperative that these in-silico predictions are substantiated through rigorous experimental studies to determine the actual biological activity and therapeutic potential of this specific compound.

Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Action in Cellular Systems

Bromoacetyl derivatives of benzofuran (B130515) have been identified as possessing high cytotoxicity, which is attributed to several interconnected molecular mechanisms. nih.gov These compounds can induce cell death, modulate the cell cycle, and interfere with inflammatory signaling pathways.

Research has shown that benzofuran derivatives are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net Studies on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone revealed that the most active compounds trigger apoptosis in human leukemia cells (K562 and MOLT-4). nih.govmdpi.com The proapoptotic activity has been confirmed through assays that detect the externalization of phosphatidylserine (B164497) and the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. nih.govmdpi.com For instance, one active derivative demonstrated a 2.31-fold increase in the activity of caspases 3 and 7 in K562 cells after 48 hours of exposure. mdpi.com

In addition to inducing apoptosis, these compounds can modulate the cell cycle. A synthetic benzofuran lignan (B3055560) derivative known as Benfur has been shown to arrest Jurkat T-cells at the G2/M phase in a dose- and time-dependent manner. nih.gov This cell cycle arrest is linked to a p53-dependent pathway, involving the upregulation of proteins p21 and p27, and cyclin B. nih.govnih.gov This dual action of inducing both apoptosis and cell cycle arrest highlights the potential of these compounds as anticancer agents. nih.gov

Table 1: Effect of Benzofuran Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative | Cell Line | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Bromoacetyl Benzofuran Derivative | K562 Leukemia Cells | Apoptosis Induction | Increased activity of caspases 3 and 7. | nih.gov |

| Benfur (Benzofuran Lignan) | Jurkat T-cells | G2/M Cell Cycle Arrest | Arrest is dose- and time-dependent; p53-dependent pathway. | nih.gov |

| Compound 2 (Chalcone Derivative) | MCF-7, MDA-MB-231 (Breast), A549, H1299 (Lung) | Apoptosis Induction | Induces apoptosis via the extrinsic pathway. | researchgate.net |

The cytotoxic effects of benzofuran derivatives are also linked to their ability to induce oxidative stress within cancer cells. nih.gov Studies have demonstrated that active benzofuran compounds possess pro-oxidative properties, leading to an increase in the generation of reactive oxygen species (ROS). nih.govresearchgate.net This effect was observed in K562 leukemia cells, where exposure to the compounds resulted in elevated ROS levels, particularly after 12 hours of incubation. nih.govresearchgate.net

Table 2: ROS Generation by Benzofuran Derivatives in K562 Cells

| Compound | Incubation Time | Result | Reference |

|---|---|---|---|

| Benzofuran Derivative 6 | 12 hours | Significant increase in ROS levels. | nih.gov |

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. nih.govnih.gov A significant finding is the ability of these compounds to inhibit the release of Interleukin-6 (IL-6), a cytokine that plays a crucial role in immune response, inflammation, and the chemoresistance of malignancies. nih.govmdpi.com

In studies using K562 leukemia cells, two different benzofuran derivatives significantly reduced the concentration of IL-6 in the cell culture medium after 72 hours of exposure. nih.gov One compound lowered the IL-6 level by 50%, while the other caused a 40% reduction. nih.gov Further research into benzofuran hybrids has shown that their anti-inflammatory mechanism may be related to the inhibition of the NF-κB and MAPK signaling pathways. nih.govmdpi.com By suppressing these pathways, the compounds can down-regulate the secretion of not only IL-6 but also other pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.gov

Table 3: Inhibition of IL-6 Secretion by Benzofuran Derivatives in K562 Cells

| Compound | Incubation Time | % Reduction of IL-6 | Reference |

|---|---|---|---|

| Benzofuran Derivative 6 | 72 hours | 50% | nih.gov |

To fully understand the mechanism of action, researchers have sought to identify the specific molecular targets of these compounds. For the most active anticancer benzofuran derivatives, tubulin has been identified as a key molecular target. nih.govmdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and intracellular transport. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov This antimitotic activity positions them as promising anticancer agents. nih.gov

Besides tubulin, the pro-oxidative effects and results from MTT assays suggest that these compounds may also affect mitochondrial metabolism and the function of mitochondrial enzymes. nih.gov The inhibition of signaling proteins in inflammatory pathways, such as IKKα/IKKβ, P65, ERK, JNK, and P38 in the MAPK/NF-κB pathways, further broadens the scope of their molecular targets. nih.gov

Antimicrobial Mechanisms

The benzofuran scaffold is a fundamental structure in many compounds with a wide array of biological activities, including antimicrobial effects. nih.govresearchgate.net

1-(Benzofuran-2-yl)-2-bromoethanone serves as a crucial starting material, or key intermediate, for the synthesis of various heterocyclic derivatives with significant antimicrobial properties. nih.gov For example, a series of thiazolidinone derivatives synthesized from this bromoethanone compound demonstrated good activity against several bacterial organisms. nih.gov

Screening of newly synthesized benzofuran derivatives has shown activity against a range of standard and clinical bacterial strains. nih.gov While some compounds show broad-spectrum activity, a notable finding is that certain derivatives exhibit moderate to strong activity specifically against Gram-positive strains. nih.gov One study identified a bromo derivative of 1-(3-methyl-1-benzofuran-2-yl)ethanone that showed moderate activity towards Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.gov Other research on ketoxime derivatives synthesized from a benzofuran ketone precursor found that one specific derivative was highly active against Staphylococcus aureus. nih.gov The antibacterial activity is often attributed to the combination of the benzofuran nucleus with other heterocyclic moieties like pyrazoline and thiazole (B1198619). nih.gov

Table 4: Antibacterial Activity of Selected Benzofuran Derivatives

| Derivative Type | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolidinone Derivative | Various Bacteria | Good antimicrobial activity | nih.gov |

| Bromo Derivative (Compound 7) | Gram-positive strains | Moderate activity (16-64 µg/mL) | nih.gov |

Antifungal Action

Benzofuran derivatives have emerged as a promising class of antifungal agents, with research pointing to several mechanisms of action. researchgate.netnih.gov While studies may not focus exclusively on 1-(Benzofuran-3-yl)-2-bromoethanone, the investigation of analogous structures provides significant insight into its potential antifungal mechanisms.

A key target for some benzofuran derivatives is N-myristoyltransferase (NMT) , an enzyme crucial for the viability of pathogenic fungi like Candida albicans. nih.gov NMT catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) of various proteins. This process, known as myristoylation, is essential for protein function and localization. The structural differences between fungal and human NMT allow for the development of selective inhibitors. nih.gov Benzofuran-based inhibitors have shown high selectivity and potent antifungal activity by disrupting this vital enzymatic process. researchgate.netnih.gov

Another identified mechanism involves the disruption of calcium ion (Ca²⁺) homeostasis . researchgate.net The antiarrhythmic drug amiodarone, a benzofuran derivative, demonstrates potent antifungal activity by mobilizing intracellular Ca²⁺. This disruption of calcium signaling is a critical component of its fungicidal effects against a broad range of fungi. researchgate.net

Furthermore, the hybridization of the benzofuran core with other heterocyclic moieties, such as triazoles, has yielded compounds with significant antifungal properties. nih.gov These hybrid molecules often exhibit enhanced activity, suggesting a synergistic effect or the ability to interact with multiple fungal targets. researchgate.netnih.gov Research on halogenated derivatives of 3-benzofurancarboxylic acids has also revealed antifungal activity against Candida species, indicating that the presence and type of halogen can influence efficacy. researchgate.net

| Derivative Class | Proposed Mechanism of Action | Target Organism(s) | Reference(s) |

|---|---|---|---|

| Benzofuran NMT Inhibitors | Inhibition of N-myristoyltransferase (NMT), preventing essential protein modification. | Candida albicans, Cryptococcus neoformans | nih.gov |

| Amiodarone (Benzofuran derivative) | Disruption of Ca²⁺ homeostasis by mobilizing intracellular calcium. | Broad range of fungi | researchgate.net |

| Benzofuran-Triazole Hybrids | Likely multi-target action due to hybrid structure; may target NMT. | Pathogenic fungi | researchgate.netnih.gov |

| Halogenated 3-Benzofurancarboxylic Acid Esters | Mechanism not fully elucidated, but demonstrates direct antifungal effects. | Candida albicans, other Candida spp. | researchgate.net |

Antitumor Mechanisms

The anticancer potential of benzofuran derivatives is well-documented, with their mechanism of action being a subject of intense research. mdpi.comnih.gov These compounds can exert their cytotoxic effects through various cellular pathways, often influenced by the specific substitution patterns on the benzofuran ring. The presence of a bromoacetyl group, as in this compound, is often associated with increased cytotoxic potential. mdpi.comnih.gov

Key Antitumor Mechanisms of Benzofuran Derivatives:

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. frontiersin.orgmdpi.com Studies on various benzofuran derivatives, including bromoalkyl and bromoacetyl compounds, show they can trigger apoptosis in cancer cells. nih.govmdpi.com This is often mediated through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and Bak, and downregulation of anti-apoptotic proteins such as Bcl-2. frontiersin.orgmdpi.com This imbalance leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-3 and -9), which execute the apoptotic process. mdpi.comnih.gov

Generation of Reactive Oxygen Species (ROS): Some benzofuran derivatives exert their anticancer effects by increasing intracellular levels of reactive oxygen species (ROS). nih.govmdpi.commdpi.com Elevated ROS can cause significant oxidative stress, leading to cellular damage and triggering apoptosis. mdpi.commdpi.com For instance, certain derivatives have been shown to increase ROS levels in leukemia cells in a time-dependent manner, contributing to their pro-apoptotic activity. nih.gov

Cell Cycle Arrest: Benzofuran compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase. nih.govtaylorandfrancis.com This disruption prevents cancer cells from dividing and propagating. The mechanism often involves the inhibition of tubulin polymerization, which is critical for the formation of the mitotic spindle required for cell division. nih.gov

Inhibition of Kinases and Other Enzymes: Benzofuran derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. taylorandfrancis.com This includes enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis, and glycogen (B147801) synthase kinase 3β (GSK-3β), which plays a role in cell proliferation and survival in certain cancers like pancreatic cancer. nih.govnih.gov

| Derivative/Class | Cancer Cell Line(s) | Observed Mechanism | Reference(s) |

|---|---|---|---|

| Bromoacetyl and Bromoalkyl Benzofurans | K562 (Leukemia), MOLT-4 (Leukemia) | Induction of apoptosis, inhibition of tubulin polymerization. | mdpi.com |

| Benzofuran-based Chalcones | HCC1806 (Breast), HeLa (Cervical) | VEGFR-2 inhibition, induction of apoptosis. | nih.gov |

| BL-038 (Benzofuran derivative) | JJ012, SW1353 (Chondrosarcoma) | ROS generation, mitochondrial dysfunction, caspase-dependent apoptosis. | mdpi.com |

| Benzofuran-Isatin Conjugate (5a) | HT29, SW620 (Colorectal) | Induction of apoptosis via mitochondrial pathway, p53 upregulation, cell cycle arrest. | nih.gov |

| Benzofuran-3-yl-(indol-3-yl)maleimides | MiaPaCa-2, BXPC-3 (Pancreatic) | Potent inhibition of Glycogen Synthase Kinase 3β (GSK-3β), suppression of XIAP, induction of apoptosis. | nih.gov |

Other Biological Activities and Associated Mechanisms (e.g., Anti-inflammatory, Analgesic)

Beyond their antifungal and antitumor properties, benzofuran derivatives have been investigated for other therapeutic applications, notably as anti-inflammatory and analgesic agents. nih.govnih.gov

The anti-inflammatory effects of some benzofuran compounds are linked to the inhibition of key enzymes in the inflammatory cascade. For example, iodobenzofurans have shown potent anti-inflammatory activity, with in silico studies suggesting they interact with cyclooxygenase-1 (COX-1), an enzyme involved in the production of prostaglandins. researchgate.net Similarly, rigid benzofuran dihydroxy chalcones have demonstrated significant anti-inflammatory effects in carrageenan-induced inflammation models, suggesting a mechanism that may be more potent than their analgesic action. nih.gov The inhibition of pro-inflammatory cytokines, such as interleukin-6 (IL-6), has also been identified as a potential mechanism for some derivatives. mdpi.comnih.gov

The analgesic (pain-relieving) properties of benzofuranones have been demonstrated in various chemically induced pain models. nih.gov Structure-activity relationship studies indicate that the hydrophobicity of the molecule plays a significant role in its antinociceptive activity. nih.gov The synthesis of various basic benzofuran derivatives has been a strategy in the search for new synthetic analgesics. rsc.org While the precise mechanisms are still under investigation, they are likely linked to the modulation of nociceptive pathways, potentially overlapping with their anti-inflammatory actions. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific spectral data for 1-(Benzofuran-3-yl)-2-bromoethanone is not extensively published, the expected chemical shifts can be inferred from the analysis of closely related benzofuran (B130515) structures and general NMR principles. researchgate.netmodgraph.co.ukresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, the unique proton on the furan (B31954) moiety, and the methylene (B1212753) protons of the bromoacetyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). chemicalbook.com The singlet for the proton at the C2 position of the benzofuran ring is particularly characteristic. The methylene protons (-CH₂Br) are adjacent to both a carbonyl group and a bromine atom, which are strongly electron-withdrawing, causing their signal to appear significantly downfield, likely as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing in the δ 180-200 ppm range for ketones. mdpi.com The carbons of the benzofuran ring system will produce a series of signals in the aromatic region (δ 110-160 ppm). mdpi.comresearchgate.net The carbon of the methylene group (-CH₂Br) will be found in the aliphatic region but shifted downfield due to the attached bromine.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzofuran Aromatic H | 7.2 - 8.0 | Multiplet |

| Benzofuran C2-H | ~7.5 - 8.0 | Singlet |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 185 - 192 |

| Benzofuran Aromatic/Furan C | 110 - 156 |

Note: The tables present estimated values based on data from analogous structures and spectral prediction tools. researchgate.netmdpi.comresearchgate.net

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netnih.gov For this compound, MS is particularly useful due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a clear diagnostic marker. mdpi.com

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₇BrO₂). mdpi.com

The fragmentation of this compound under MS conditions would likely proceed through several key pathways:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion [M-Br]⁺.

Loss of a bromoacetyl radical (•COCH₂Br): This cleavage would result in the formation of a stable benzofuran-3-yl cation.

Cleavage of the C-C bond: Scission between the carbonyl group and the benzofuran ring would yield a benzofuran-3-carbonyl cation.

Expected Mass Spectrometry Fragments

| Fragment Ion | Description |

|---|---|

| [C₁₀H₇BrO₂]⁺ | Molecular Ion (M⁺) with characteristic M/M+2 pattern |

| [C₁₀H₇O₂]⁺ | Loss of Bromine radical |

| [C₈H₅O]⁺ | Loss of bromoacetyl radical |

Note: The fragmentation pathways are predicted based on common fragmentation mechanisms of ketones and halogenated compounds. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. udel.edu The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. researchgate.netnih.gov

Key diagnostic peaks include:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, typically appearing in the range of 1680-1700 cm⁻¹ for an aryl ketone. udel.edu

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzofuran ring system. vscht.cz

C-O-C Stretch: A strong band for the ether linkage within the furan ring, usually found in the 1050-1275 cm⁻¹ region. udel.edu

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹. vscht.cz

C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹, corresponding to the carbon-bromine bond stretch. docbrown.infodocbrown.info

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aryl Ketone | C=O Stretch | 1680 - 1700 | Strong |

| Benzene (B151609) Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

Note: The table lists expected absorption ranges based on standard IR correlation charts. udel.eduvscht.czlibretexts.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of structure by yielding exact bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on closely related benzofuran derivatives demonstrate the utility of this technique. nih.govvensel.orgmdpi.com For instance, the crystallographic analysis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone confirmed the planarity of the benzofuran ring system and provided detailed metric parameters. nih.gov

If a single crystal of this compound were analyzed, X-ray crystallography would reveal:

The planarity of the fused benzofuran ring system.

The precise bond lengths of the C=O, C-Br, and C-O bonds.

The conformation of the bromoacetyl side chain relative to the plane of the benzofuran ring.

Intermolecular interactions, such as hydrogen bonds or stacking interactions, that govern the crystal packing. nih.govresearchgate.net

This technique remains the gold standard for absolute structural confirmation, complementing the structural insights provided by spectroscopic methods. researchgate.net

Future Research Directions and Therapeutic Potential

The benzofuran (B130515) scaffold, particularly as embodied in 1-(Benzofuran-3-yl)-2-bromoethanone and its analogs, represents a dynamic and promising area for therapeutic innovation. Future research is poised to build upon the foundational knowledge of this compound's chemistry and biological activity, aiming to translate its potential into clinically effective treatments. Key directions include the rational design of more potent and selective derivatives, the identification of new molecular targets, the creation of novel hybrid molecules, and the progression of lead compounds through translational studies.

Q & A

Q. What are the established synthetic routes for 1-(Benzofuran-3-yl)-2-bromoethanone?

While direct studies on the 3-yl isomer are limited, analogous methods for the 2-yl isomer involve bromination of acetylbenzofuran. For example:

- Method A (Acetic Acid Solvent): Reacting 2-acetylbenzofuran with bromine (1:1 molar ratio) in acetic acid yields the 2-yl isomer as light green crystals (mp 94°C) .

- Method B (Dioxane/Ether Solvent): Bromination in a dioxane/ether mixture achieves an 80% yield . Researchers targeting the 3-yl isomer should substitute 3-acetylbenzofuran as the starting material and optimize reaction conditions.

Table 1: Bromination Conditions for 2-yl Isomer

| Starting Material | Bromine Equiv. | Solvent | Yield | MP | Reference |

|---|---|---|---|---|---|

| 2-Acetylbenzofuran | 1.0 | Acetic Acid | N/A | 94°C | |

| 2-Acetylbenzofuran | 1.0 | Dioxane/Ether | 80% | N/A |

Q. How is the compound characterized post-synthesis?

Key techniques include:

- Melting Point Analysis: Used to assess purity (e.g., mp 94°C for 2-yl isomer) .

- NMR Spectroscopy: ¹H NMR confirms substitution patterns (e.g., benzofuran proton signals at δ 6.8–7.5 ppm) .

- X-ray Crystallography: Resolves molecular geometry (e.g., SHELX refines bond lengths with R factor <0.05) .

Advanced Questions

Q. How can crystallographic tools resolve structural ambiguities in benzofuran derivatives?

- SHELX Suite: Refines high-resolution X-ray data to determine bond angles and distances, critical for distinguishing positional isomers .

- ORTEP-3: Visualizes thermal ellipsoids and molecular packing, aiding in steric effect analysis (e.g., bromoethyl group orientation) .

- Example: A study on 1-(Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone confirmed its structure via single-crystal diffraction (R factor = 0.032) .

Q. How do solvent systems impact bromination efficiency for synthesizing 1-(Benzofuran-yl)-2-bromoethanone?

- Acetic Acid: Protonates intermediates, stabilizing reactive species but may increase side reactions .

- Dioxane/Ether: Provides a non-polar environment, favoring electrophilic substitution with higher yields .

- Resolution Strategy: Conduct kinetic studies (e.g., in situ NMR) to monitor reaction progress under varying conditions .

Q. What role does 1-(Benzofuran-2-yl)-2-bromoethanone play in heterocyclic synthesis?

The compound acts as an electrophilic building block:

- Thiazole Derivatives: Reacts with thiosemicarbazide in ethanol to form 4-(benzofuran-2-yl)thiazole-2-amine (80% yield) .

- Imidazothiadiazoles: Mannich reactions with secondary amines yield bioactive derivatives (e.g., analgesic agents) . Table 2: Heterocyclic Derivatives from 2-yl Isomer

| Reagent | Product Class | Conditions | Yield | Application | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazide | Thiazole-2-amine | Ethanol, reflux | 80% | Antimicrobial | |

| 5-Aryl-thiadiazole amines | Imidazothiadiazoles | Dioxane, RT | N/A | Analgesic |

Q. How can spectral overlaps in NMR be resolved for complex derivatives?

- 2D NMR Techniques: HSQC and HMBC correlate proton and carbon signals, clarifying substitution patterns (e.g., benzofuran C-3 vs. C-2 positions) .

- HRMS: Validates molecular formulas by resolving bromine isotopic patterns (e.g., ¹H-¹³C coupling in 4-(benzofuran-2-yl)thiazole) .

Key Considerations for 3-yl Isomer Research

- Synthetic Challenges: 3-Acetylbenzofuran may exhibit steric hindrance, requiring adjusted bromination conditions.

- Structural Confirmation: Prioritize X-ray crystallography to unambiguously assign the substitution site.

- Biological Activity: Derivatives of the 2-yl isomer show antimicrobial and analgesic properties, suggesting potential for 3-yl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro